molecular formula C13H14F3N5O2 B11781378 N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate

N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate

Cat. No.: B11781378
M. Wt: 329.28 g/mol
InChI Key: NNTPUUFVWGNPRJ-UHFFFAOYSA-N
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Description

N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate is a compound that features a pyridine core substituted with trifluoromethyl and amine groups. This compound is notable for its applications in various fields, including medicinal chemistry, where it serves as a building block for the synthesis of active pharmaceutical ingredients (APIs) and ligands for chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures . The reaction is carried out at 130°C for 24 hours, followed by cooling to room temperature and extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, amines, and substituted pyridines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate is unique due to its combination of trifluoromethyl and multiple amine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry for developing targeted therapies .

Properties

Molecular Formula

C13H14F3N5O2

Molecular Weight

329.28 g/mol

IUPAC Name

acetic acid;4-N-[4-(trifluoromethyl)pyridin-2-yl]pyridine-2,3,4-triamine

InChI

InChI=1S/C11H10F3N5.C2H4O2/c12-11(13,14)6-1-3-17-8(5-6)19-7-2-4-18-10(16)9(7)15;1-2(3)4/h1-5H,15H2,(H3,16,17,18,19);1H3,(H,3,4)

InChI Key

NNTPUUFVWGNPRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CN=C(C=C1C(F)(F)F)NC2=C(C(=NC=C2)N)N

Origin of Product

United States

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